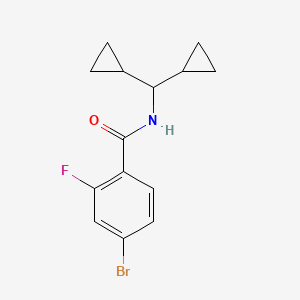
4-bromo-N-(dicyclopropylmethyl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-(dicyclopropylmethyl)-2-fluorobenzamide is a synthetic organic compound that features a bromine atom, a fluorine atom, and a dicyclopropylmethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(dicyclopropylmethyl)-2-fluorobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-2-fluorobenzoic acid.
Amidation Reaction: The carboxylic acid group of 4-bromo-2-fluorobenzoic acid is converted to an amide by reacting it with dicyclopropylmethylamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(dicyclopropylmethyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF or DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide would yield a methoxy-substituted derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
4-Bromo-N-(dicyclopropylmethyl)-2-fluorobenzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme-substrate interactions.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-bromo-N-(dicyclopropylmethyl)-2-fluorobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dicyclopropylmethyl group can influence the compound’s binding affinity and selectivity, while the bromine and fluorine atoms can affect its electronic properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N,N-dimethylbenzamide
- N,N-Diisopropyl 4-bromo-3-methoxybenzamide
- 4-Bromo-N-methylbenzamide
Uniqueness
4-Bromo-N-(dicyclopropylmethyl)-2-fluorobenzamide is unique due to the presence of the dicyclopropylmethyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can result in different reactivity and biological activity, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C14H15BrFNO |
|---|---|
Molecular Weight |
312.18 g/mol |
IUPAC Name |
4-bromo-N-(dicyclopropylmethyl)-2-fluorobenzamide |
InChI |
InChI=1S/C14H15BrFNO/c15-10-5-6-11(12(16)7-10)14(18)17-13(8-1-2-8)9-3-4-9/h5-9,13H,1-4H2,(H,17,18) |
InChI Key |
LQIUTOWCZAPRQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2CC2)NC(=O)C3=C(C=C(C=C3)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















